1-(2-methoxyphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-13(19)12(18)10-14(17)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXVLPWPBJRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C18H19Cl3N2O2S
- Molecular Weight: 396.83 g/mol
- IUPAC Name: this compound
The compound features a piperazine core substituted with a methoxyphenyl group and a trichlorobenzenesulfonyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity: Some derivatives have shown significant antibacterial and antifungal properties. For instance, related piperazine derivatives demonstrated up to 65% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM .
- Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory effects, similar to those observed in other piperazine derivatives that inhibit pro-inflammatory pathways .
The biological activity of the compound may be attributed to its ability to interact with specific receptors or enzymes involved in inflammatory responses and microbial resistance. For example:
- Histamine H3 Receptor Binding: Research on related compounds has revealed binding affinities to the human histamine H3 receptor (hH3R), indicating potential roles in modulating neurotransmitter release and inflammation .
Case Studies and Experimental Evidence
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant anti-inflammatory activity comparable to standard treatments like dexamethasone .
- Antimicrobial Testing : In another study, piperazine derivatives were tested against bacterial strains and showed enhanced potency compared to standard antibiotics at equivalent concentrations .
Data Tables
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Chain Length and Linker Chemistry
- Phthalimido-butyl vs. Trichlorobenzenesulfonyl : The phthalimido group in ’s compound provides a rigid, hydrophobic extension that enhances 5-HT1A affinity, whereas the sulfonyl group in the target compound may favor steric interactions with enzymes .
- Propanamide vs. Acetamide : In , a three-atom linker (propanamide) improved cytotoxicity compared to a two-atom chain (acetamide), highlighting the importance of spacer length in biological activity .
Receptor vs. Enzyme Targeting
- 5-HT1A Ligands : Derivatives with extended hydrophobic substituents (e.g., phthalimido-butyl) show high receptor affinity, while sulfonamide-containing compounds (e.g., ) prioritize enzyme inhibition .
- Antipsychotic Activity : Biphenyl-linked 2-methoxyphenyl piperazines () exhibit lower catalepsy induction, suggesting substituent bulkiness modulates side-effect profiles .
Mechanistic Implications
- Cytotoxicity : The trichlorobenzenesulfonyl group may disrupt cellular redox balance via electrophilic interactions, while the 2-methoxyphenyl group could induce receptor-mediated apoptosis .
- Enzyme Inhibition : Sulfonamide derivatives like the target compound may compete with cofactors (e.g., NADPH) in mutant IDH1, analogous to ’s reference compound .
Q & A
Q. Optimization Parameters :
- Temperature : 80–120°C for sulfonylation to prevent side reactions .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (yield >75%) .
- Purification : HPLC or column chromatography to isolate the product (>95% purity) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonyl group resonance) .
- HPLC-MS : For purity assessment and molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the trichlorobenzenesulfonyl group relative to the piperazine ring .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,4,5-trichlorobenzenesulfonyl group in biological activity?
Answer:
- Comparative Analog Synthesis : Synthesize derivatives with modified sulfonyl groups (e.g., 2,4-dichloro or non-halogenated benzenesulfonyl) .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin receptors via radioligand displacement assays) and functional activity (e.g., cAMP modulation) .
- Computational Modeling : Molecular docking to assess interactions with targets like 5-HT₁A receptors, focusing on sulfonyl group halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
